

commercial availability and suppliers of 4-(2-Fluoro-4-nitrophenyl)morpholine

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Compound of Interest

Compound Name: 4-(2-Fluoro-4-nitrophenyl)morpholine

Cat. No.: B124028

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An In-depth Technical Guide to 4-(2-Fluoro-4-nitrophenyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(2-Fluoro-4-nitrophenyl)morpholine is a substituted aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a morpholine ring, a nitro group, and a fluorine atom on the phenyl ring, make it a versatile building block for the synthesis of complex molecules. This guide provides a comprehensive overview of its commercial availability, physicochemical properties, key synthetic applications, and experimental protocols.

Commercial Availability and Suppliers

4-(2-Fluoro-4-nitrophenyl)morpholine is readily available from a variety of chemical suppliers catering to the research and development sector. Purity levels of 97% or higher are commonly offered, which is crucial for applications in pharmaceutical synthesis where impurities can impact reaction outcomes and final product quality.^{[1][2]}

Key Suppliers Include:

- Santa Cruz Biotechnology[3][4]
- Sigma-Aldrich
- ChemicalBook[5][6][7]
- Parchem
- BLDpharm
- LGC Standards
- Thermo Fisher Scientific Chemicals, Inc.[3]

Pricing can vary between suppliers and is dependent on the quantity and purity of the compound. For bulk quantities, direct inquiries with manufacturers are recommended to ensure a stable and cost-effective supply chain.

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral data for **4-(2-Fluoro-4-nitrophenyl)morpholine** is presented in the tables below. This information is essential for its handling, characterization, and use in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Reference
CAS Number	2689-39-6	[3][4][5]
Molecular Formula	C ₁₀ H ₁₁ FN ₂ O ₃	[3][4][5]
Molecular Weight	226.20 g/mol	[3][4][8]
Appearance	Yellow to Orange Solid	[5]
Melting Point	106-109 °C	[1]
Boiling Point (Predicted)	380.9 ± 42.0 °C	[6][7]
Density (Predicted)	1.340 ± 0.06 g/cm ³	[6][7]
Solubility	Chloroform (Slightly), Methanol (Slightly)	[5]
Storage Temperature	2-8°C	[5][6][7]

Table 2: Spectral Data

Spectrum	Data	Reference
¹ H NMR (400MHz, CDCl ₃)	δ 8.03 (ddd, J=1.0, 2.6, 9.0Hz, 1H, ArH), 7.94 (dd, J=2.6, 13.1Hz, 1H, ArH), 6.94 (t, J=8.7Hz, 1H, ArH), 3.90 (t, J=4.7Hz, 4H, 2xCH ₂ O), 3.31 (m, 4H, 2xCH ₂ N)	[9][10]
¹³ C NMR (100MHz, CDCl ₃)	δ 153.3 (d, J=249.5), 145.6 (d, J=7.8Hz), 121.1 (d, J=3.0Hz), 117.0 (d, J=3.9Hz), 112.7 (d, J=6.4Hz), 66.7, 50.0 (d, J=4.9Hz)	[9][10]
HRMS [M]	Calculated for C ₁₀ H ₁₁ FN ₂ O ₃ : 226.0748, Found: 226.0749	[9][10]

Key Application: Intermediate in Linezolid Synthesis

The primary and most well-documented application of **4-(2-fluoro-4-nitrophenyl)morpholine** is as a crucial intermediate in the synthesis of Linezolid.^{[11][12]} Linezolid is an important oxazolidinone antibiotic used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA).

The synthesis of Linezolid from this intermediate generally involves the reduction of the nitro group to an amine, followed by a series of reactions to construct the oxazolidinone ring and append the N-acetylmethyl group.

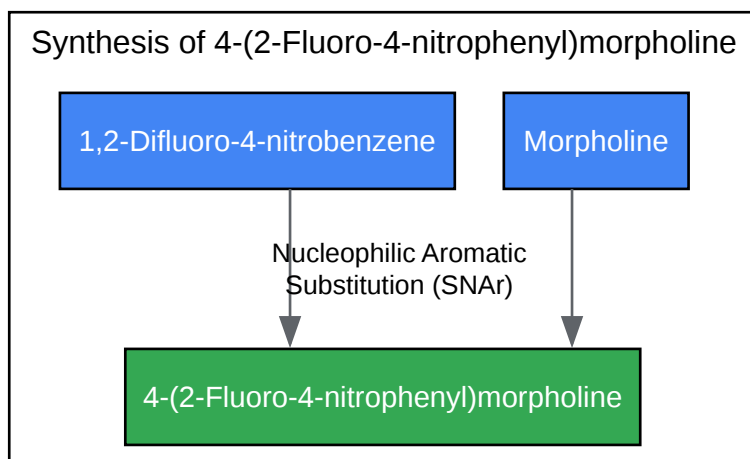
Experimental Protocols

Synthesis of 4-(2-Fluoro-4-nitrophenyl)morpholine

A common method for the synthesis of **4-(2-fluoro-4-nitrophenyl)morpholine** is through a nucleophilic aromatic substitution (S_NAr) reaction.

Reaction: 1,2-Difluoro-4-nitrobenzene with morpholine.

Experimental Details: One green chemistry approach to this synthesis involves performing the reaction under neat (solvent-free) conditions. This method simplifies the workup procedure, reduces chemical waste, and is more cost-effective.^[11] The reaction between morpholine and 2,4-difluoronitrobenzene is a key step that can be optimized for continuous production in microreactors, significantly reducing reaction time from hours to seconds.^[12]



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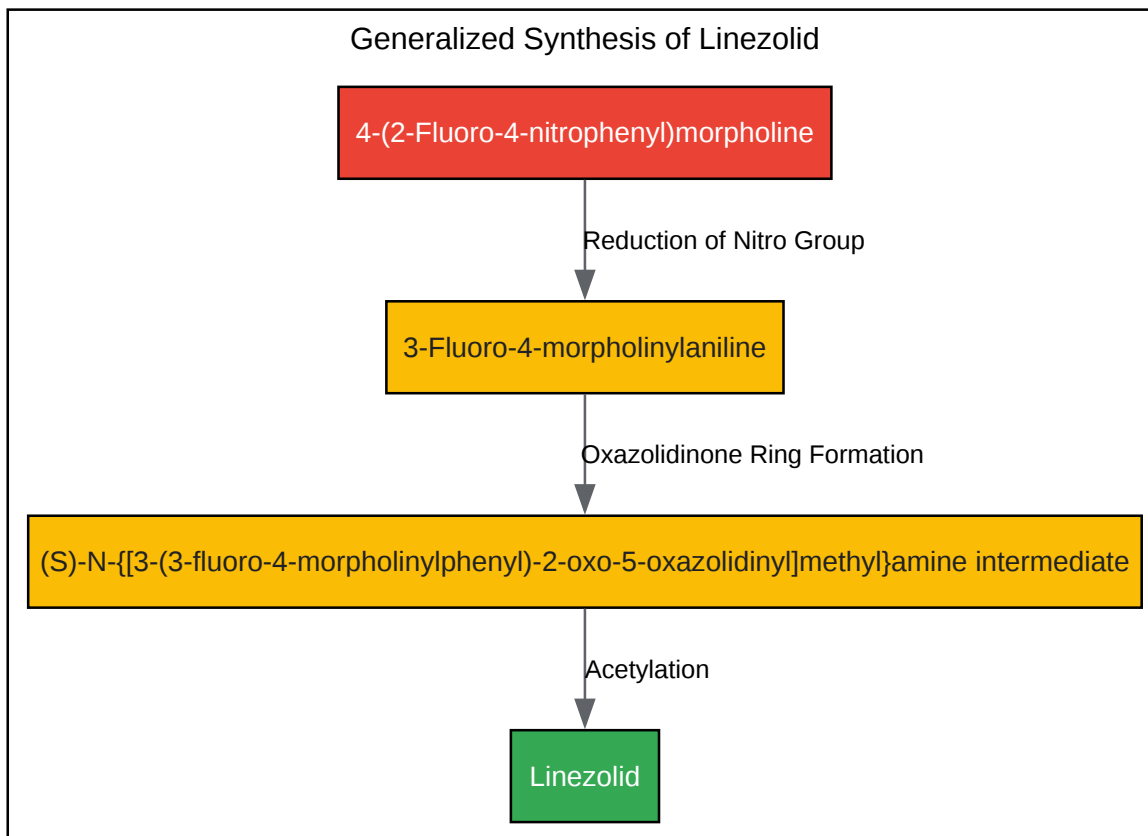
Synthesis of **4-(2-Fluoro-4-nitrophenyl)morpholine**.

Use in the Synthesis of Linezolid Analogues

The conversion of **4-(2-fluoro-4-nitrophenyl)morpholine** to Linezolid and its analogues involves a multi-step process. A generalized workflow is presented below.

Workflow:

- **Reduction of the Nitro Group:** The nitro group of **4-(2-fluoro-4-nitrophenyl)morpholine** is reduced to an amine to yield 3-fluoro-4-morpholinylaniline.
- **Construction of the Oxazolidinone Ring:** The resulting aniline is then reacted with a suitable three-carbon synthon, such as (R)-glycidyl butyrate or R-epichlorohydrin, to form the chiral oxazolidinone ring.^{[13][14][15]}
- **Functional Group Manipulation:** Subsequent steps involve the conversion of a side chain to an amine, followed by acetylation to yield the final Linezolid structure.



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Generalized workflow for Linezolid synthesis.

Safety and Handling

According to the Safety Data Sheet (SDS), **4-(2-fluoro-4-nitrophenyl)morpholine** is considered hazardous.[3] It is classified as causing skin irritation (Category 2), serious eye irritation (Category 2), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3).[3]

Handling Precautions:

- Wear protective gloves, clothing, eye protection, and face protection.
- Use only outdoors or in a well-ventilated area.
- Avoid breathing dust, fumes, gas, mist, vapors, or spray.

- Wash skin thoroughly after handling.[3]

Storage:

- Store in a well-ventilated place.
- Keep container tightly closed in a dry and cool place.[3]

Conclusion

4-(2-Fluoro-4-nitrophenyl)morpholine is a commercially available and valuable intermediate, particularly in the pharmaceutical industry for the synthesis of the antibiotic Linezolid. Its well-defined physicochemical properties and reactivity make it a reliable building block for organic synthesis. Proper handling and storage procedures are essential to ensure safety in a laboratory setting. This guide provides a foundational understanding for researchers and drug development professionals working with this versatile compound.

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